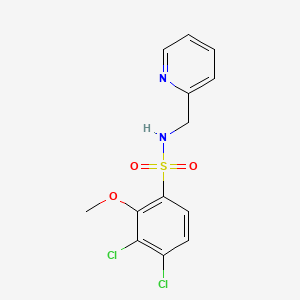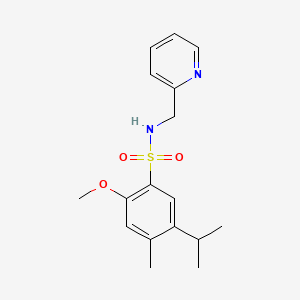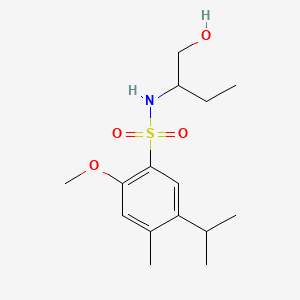![molecular formula C13H21NO5S B603089 Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine CAS No. 1206087-43-5](/img/structure/B603089.png)
Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This specific compound is characterized by the presence of ethoxy, hydroxyethyl, and methyl groups attached to a benzenesulfonamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylbenzenesulfonyl chloride.
Ethoxylation: The first step involves the ethoxylation of the sulfonyl chloride to introduce the ethoxy group.
Amination: The ethoxylated intermediate is then reacted with diethanolamine to introduce the bis(2-hydroxyethyl) groups.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl groups.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The ethoxy and hydroxyethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products
Oxidation: Oxidation of the hydroxyethyl groups can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: Substitution reactions can result in the replacement of the ethoxy or hydroxyethyl groups with other functional groups.
Applications De Recherche Scientifique
Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of bacterial infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its function and leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide
- 2-ethoxy-N,N-bis(2-hydroxyethyl)benzenesulfonamide
- N,N-bis(2-hydroxyethyl)-5-methylbenzenesulfonamide
Uniqueness
Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine is unique due to the presence of the ethoxy group at the 2-position and the methyl group at the 5-position on the benzenesulfonamide core. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
1206087-43-5 |
|---|---|
Formule moléculaire |
C13H21NO5S |
Poids moléculaire |
303.38g/mol |
Nom IUPAC |
2-ethoxy-N,N-bis(2-hydroxyethyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO5S/c1-3-19-12-5-4-11(2)10-13(12)20(17,18)14(6-8-15)7-9-16/h4-5,10,15-16H,3,6-9H2,1-2H3 |
Clé InChI |
MDIGRDLLRGMGDL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B603007.png)
![(2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B603008.png)

amine](/img/structure/B603014.png)


amine](/img/structure/B603018.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603019.png)
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B603020.png)
![1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B603021.png)

![Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603026.png)

